Compound Description: CDPPB is a centrally active positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [] It enhances glutamate-induced calcium release in mGluR5 expressed in cultured rat astrocytes. [] CDPPB has an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes. [] Additionally, it shows a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []
Relevance: Both CDPPB and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a core structure consisting of a substituted benzamide linked to a 1H-pyrazole ring. This common structural feature suggests potential similarities in their biological activity and interactions with target proteins. []
Compound Description: VU-29 is a potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5. [] It exhibits enhanced potency compared to CDPPB in potentiating mGluR5-mediated responses. [] In whole-cell patch-clamp studies, VU-29 selectively potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1. []
Relevance: VU-29 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a similar structure with a substituted benzamide connected to a 1H-pyrazole ring, but VU-29 has two phenyl groups on the pyrazole ring, highlighting the importance of this core structure for mGluR5 modulation. []
Compound Description: VU-1545 is an optimized analog of CDPPB exhibiting improved binding and functional activity at mGluR5. [] Its structural modifications, including a halogen atom in the ortho-position of the 1-phenyl ring and an electronegative substituent in the para-position of the benzamide moiety, contribute to its increased potency. [] VU-1545 shows a Ki value of 156 +/- 29 nM in binding assays and an EC50 value of 9.6 +/- 1.9 nM in functional assays. []
Relevance: VU-1545 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide belong to the same class of compounds with a substituted benzamide linked to a 1H-pyrazole ring. [] VU-1545 demonstrates the impact of specific substituents on the benzamide and phenyl rings in modulating the potency of mGluR5 activity.
Compound Description: VU-71, a CDPPB analog, acts as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1). [] At 10 μM concentration, it potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] VU-71 demonstrates selectivity for mGluR1 over other mGluR subtypes. []
Relevance: VU-71 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a structural similarity featuring a substituted benzamide connected to a 1H-pyrazole ring. [] The presence of a nitro group in the para-position of the benzamide moiety in both compounds suggests its potential role in modulating the activity of metabotropic glutamate receptors.
Compound Description: CPPHA is a positive allosteric modulator of both mGluR1 and mGluR5 receptors, but it interacts with a novel allosteric site distinct from those targeted by other PAMs like VU-29. [] It does not bind to the MPEP site on mGluR5. [] Mutations at specific sites on mGluR1 and mGluR5 have been shown to selectively abolish CPPHA's effects while leaving other PAMs unaffected. []
Relevance: While structurally distinct from N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, CPPHA highlights the existence of multiple allosteric binding sites on metabotropic glutamate receptors. [] This indicates the potential for developing compounds with distinct mechanisms of action and subtype selectivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.